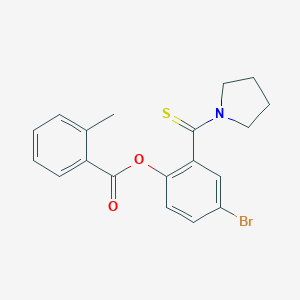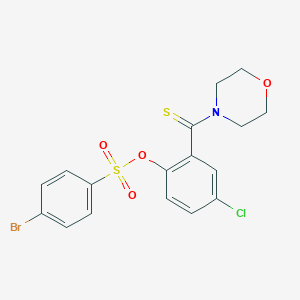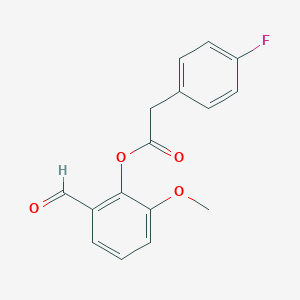![molecular formula C20H24N2O3S B306336 N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide, commonly known as MPS, is a chemical compound that has been widely used in scientific research for its various applications. MPS is a potent inhibitor of a specific protein, making it an important tool in many fields of study.
作用機序
MPS works by binding to a specific site on the TRPV1 protein, preventing it from functioning normally. This results in a decrease in pain perception and inflammation.
Biochemical and Physiological Effects:
MPS has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, MPS has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
MPS has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TRPV1, making it useful for studying the role of this protein in various physiological processes. However, MPS also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research involving MPS. One area of interest is the development of more specific and potent TRPV1 inhibitors, which could have even greater therapeutic potential. Additionally, MPS could be used in combination with other drugs to enhance its effects or target multiple pathways involved in pain and inflammation. Finally, MPS could be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function.
合成法
MPS can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 4-methylpiperidine-1-sulfonyl chloride, which is then reacted with 4-aminophenyl-2-phenylacetamide to form MPS.
科学的研究の応用
MPS has been used extensively in scientific research for its ability to inhibit a specific protein called TRPV1. This protein is involved in many physiological processes, including pain perception, inflammation, and thermoregulation. By inhibiting TRPV1, MPS has been shown to have potential therapeutic applications in the treatment of pain and inflammation.
特性
製品名 |
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide |
|---|---|
分子式 |
C20H24N2O3S |
分子量 |
372.5 g/mol |
IUPAC名 |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-13-22(14-12-16)26(24,25)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChIキー |
NYIDRMNVWWXQDA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)



